molecular formula C27H28N2O3 B4627200 4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No. B4627200
M. Wt: 428.5 g/mol
InChI Key: SDMPVERKAPDMJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" involves complex organic reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of related pyrazole derivatives typically utilizes a one-pot, two-step synthesis approach that emphasizes operational ease, short reaction times, and efficient yields without the need for isolating intermediates (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category often features complex arrangements of atoms and bonds, with hydrogen bonding playing a crucial role in the stabilization of the molecular structure. The arrangement and orientation of the molecular components are critical in determining the compound's properties and reactivity. Studies like those on hydrogen-bonded chains and aggregates offer insight into the structural aspects and the importance of non-covalent interactions in defining the molecular architecture (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" derivatives can range from redox reactions to more specific organic transformations, including alkylation, acylation, and condensation. These reactions are fundamental in modifying the chemical structure to achieve desired physical and chemical properties. For example, the formation of 3-pyrazoline-5-thione disulfides from pyrazolidinediones highlights the diverse reactivity and potential for generating new compounds with unique properties (Scheibye, El‐Barbary, Lawesson, Fritz, & Rihs, 1982).

Physical Properties Analysis

The physical properties of "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the study of hydrogen-bonded chains and polymorphism provides valuable information on the solubility and stability of these compounds under different conditions. Such studies are essential for understanding how these properties affect the compound's utility in specific applications (Zhu, Shen, & Tang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" derivatives. Research into the synthesis, structure, and spectroscopic studies of these compounds helps elucidate their chemical behavior and potential as intermediates in organic synthesis or as ligands in coordination chemistry. Quantum studies and molecular docking provide insights into the reactivity and interaction potential of these molecules, guiding their applications in designing new materials or biological agents (Karrouchi et al., 2021).

Scientific Research Applications

Molecular Synthesis and Characterization

Research on compounds structurally related to "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" often explores their synthesis and structural characterization. For instance, studies have described the efficient synthesis of pyrazole derivatives, highlighting methods that offer new insights into chemical bond formation and molecular architecture. These synthetic routes contribute to the broader understanding of molecular construction and offer potential pathways for creating novel compounds with desirable properties (Scheibye et al., 1982).

Structural and Reactivity Studies

Investigations into the structure and reactivity of similar compounds provide foundational knowledge for applying these molecules in various scientific domains. Studies employing X-ray crystallography, spectroscopic methods, and theoretical calculations help elucidate the molecular geometry, electronic structure, and potential reactivity patterns. This knowledge is crucial for designing molecules with specific functions and understanding their behavior in different chemical environments (Karrouchi et al., 2021).

Biological Activity Exploration

Some research efforts are directed toward understanding the biological activities of pyrazolidinedione derivatives. Through synthesis and subsequent biological evaluation, researchers aim to identify potential therapeutic applications. These studies are essential for discovering new drugs and understanding the molecular basis of their activity. For example, investigations into anticonvulsant properties of pyrazolidinediones open avenues for developing new treatments for neurological disorders (Kornet et al., 1974).

Photocatalytic Applications

The photocatalytic properties of benzyl alcohol derivatives, including those similar to "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione," have been explored for their potential in organic transformations. These studies highlight the ability of certain compounds to act as photocatalysts under specific conditions, leading to the development of green and sustainable chemical processes (Higashimoto et al., 2009).

properties

IUPAC Name

4-butyl-4-[(2-methoxyphenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-3-4-19-27(20-21-13-11-12-18-24(21)32-2)25(30)28(22-14-7-5-8-15-22)29(26(27)31)23-16-9-6-10-17-23/h5-18H,3-4,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMPVERKAPDMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-4-(2-methoxybenzyl)-1,2-diphenylpyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 2
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 3
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 4
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 5
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 6
4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

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